molecular formula C23H24FN3O4S B2417284 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946361-56-4

9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B2417284
CAS No.: 946361-56-4
M. Wt: 457.52
InChI Key: XHPDZDJRZQVPJY-UHFFFAOYSA-N
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Description

The compound 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex organic molecule that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorobenzoyl group, a piperazine ring, and a tetrahydropyridoquinoline core, making it a subject of study for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the fluorobenzoyl group: This step involves the acylation of the piperazine ring with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Construction of the tetrahydropyridoquinoline core: This can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted aniline, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-1H-indole-5-carboxamide
  • 4-(4-fluorobenzoyl)piperazine
  • 1-(4-fluorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidine

Uniqueness

9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one: is unique due to its combination of a fluorobenzoyl group, a piperazine ring, and a tetrahydropyridoquinoline core. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

7-[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPDZDJRZQVPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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